Cas no 2107785-29-3 (1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine)

1-(3-Chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a chlorothiophene and pyrazole core structure. This intermediate is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further functionalization for the synthesis of biologically active molecules. The presence of both a chlorothiophene and an amine group enhances its potential as a building block for drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure and stability under standard conditions make it suitable for controlled synthetic applications. The compound's purity and consistent performance are critical for reproducible results in medicinal chemistry and material science research.
1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine structure
2107785-29-3 structure
Product Name:1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine
CAS No:2107785-29-3
MF:C9H10ClN3S
MW:227.713798999786
CID:6159671
PubChem ID:165481169
Update Time:2025-05-26

1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine
    • EN300-1112213
    • 1-[(3-chlorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine
    • 2107785-29-3
    • Inchi: 1S/C9H10ClN3S/c1-6-8(11)4-13(12-6)5-9-7(10)2-3-14-9/h2-4H,5,11H2,1H3
    • InChI Key: KRIJEFVSKYGMOM-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1CN1C=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 227.0283962g/mol
  • Monoisotopic Mass: 227.0283962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 72.1Ų

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Additional information on 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine

Introduction to 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine (CAS No. 2107785-29-3)

1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2107785-29-3, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their biological activity and potential therapeutic applications. The presence of a chlorothiophenyl moiety and a methylpyrazole backbone introduces distinct electronic and steric characteristics, making this molecule a promising candidate for further investigation in drug discovery and medicinal chemistry.

The structural framework of 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine incorporates a thiophene ring substituted with a chlorine atom, which is known to enhance the lipophilicity and binding affinity of the molecule. This modification, combined with the methyl group at the 3-position of the pyrazole ring, contributes to its stability and reactivity under various chemical conditions. Such structural features are particularly valuable in designing molecules that can interact effectively with biological targets, such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Pyrazole derivatives, in particular, have been extensively studied due to their versatility in forming pharmacophores that can modulate biological pathways. The compound 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine exemplifies this trend, as it combines elements that are known to improve pharmacokinetic properties while maintaining high bioactivity. Its potential applications span across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer therapies.

One of the most compelling aspects of 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine is its ability to serve as a scaffold for structure-based drug design. The chlorine substituent on the thiophene ring allows for further functionalization through nucleophilic substitution reactions, enabling chemists to tailor the molecule's properties for specific biological targets. Additionally, the methyl group at the 3-position of the pyrazole ring enhances its solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their biological activity. Virtual screening techniques have been employed to identify potential binding interactions between 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amine and various protein targets. These studies have revealed promising leads for further experimental validation, underscoring the compound's significance in medicinal chemistry research.

The synthesis of 1-(3-chlorothiophen-2-yl)methyl-3-methyl-1H-pyrazol-4-amino involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chlorothiophenyl group necessitates careful handling to avoid unwanted side reactions. However, modern synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on a larger scale for research and development purposes.

In conclusion, 1-(3-chlorothiophenyl)methyl]-methyl]-methyl)-methyl)-molecular] pryazol] amine (CAS No. 210778529[29[29[29[29[29[29[29[29] is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this will play a crucial role in advancing medical science.

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